5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride
Description
Properties
IUPAC Name |
5-fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO2S2/c1-5-7-4-6(11)2-3-8(7)14-9(5)15(10,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXXCKVUFYURAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379112 | |
| Record name | 5-Fluoro-3-methylbenzo[b]thiophene-2-sulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404964-34-7 | |
| Record name | 5-Fluoro-3-methylbenzo[b]thiophene-2-sulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride typically involves the introduction of a sulfonyl chloride group to the benzothiophene ring. One common method is the chlorosulfonation of 5-Fluoro-3-methyl-1-benzothiophene. This reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonating agent under controlled conditions to avoid over-sulfonation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Sulfonic Acids: Formed by oxidation.
Sulfides: Formed by reduction.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula , characterized by a benzothiophene core, a fluorine atom at the 5-position, and a sulfonyl chloride group at the 2-position. These structural features contribute to its reactivity and potential biological activities.
Medicinal Chemistry
5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride is primarily utilized in the synthesis of pharmaceutical agents due to its ability to serve as a building block for more complex molecules. The sulfonyl chloride group is particularly valuable for introducing sulfonamide functionalities into drug candidates.
Potential Therapeutic Applications:
- Antibacterial Activity : Compounds containing sulfonamide groups are known for their antibacterial properties. Research indicates that derivatives of this compound may inhibit bacterial folic acid synthesis, similar to traditional sulfonamides.
- Anticancer Properties : Preliminary studies have shown that related benzothiophene compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
Biological Research
The compound has been investigated for its interactions with biological macromolecules, particularly as an enzyme inhibitor. Notable studies include:
- Enzyme Inhibition : It has shown promise as an inhibitor of carbonic anhydrase, which plays a critical role in physiological processes such as respiration and acid-base balance .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antibacterial | Inhibition of folic acid synthesis | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme inhibition | Targeting carbonic anhydrase |
Materials Science
In addition to its biological applications, this compound is explored in the development of advanced materials such as organic semiconductors and corrosion inhibitors. Its unique chemical structure allows for modifications that enhance material properties.
Case Study 1: Antibacterial Efficacy
A study evaluated the Minimum Inhibitory Concentration (MIC) values of various benzothiophene derivatives against common bacterial strains. The findings indicated that compounds similar to this compound exhibited significant antibacterial activity.
Table 2: Antibacterial Activity Summary
| Compound Name | Bacterial Strain | MIC (µM) |
|---|---|---|
| 5-Fluoro-3-methyl-1-benzothiophene | E. coli | TBD |
| S. aureus | TBD | |
| Benzothiophene Derivative A | MRSA | 0.20 |
| Benzothiophene Derivative B | S. Typhimurium | TBD |
Case Study 2: Enzyme Interaction Studies
Research focused on the binding affinities of this compound with carbonic anhydrase revealed promising interactions that could lead to therapeutic developments targeting metabolic disorders .
Mechanism of Action
The mechanism of action of 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations to introduce sulfonyl functional groups into target molecules .
Comparison with Similar Compounds
Structural Analog: 5-Chloro-3-methyl-1-benzofuran-2-sulfonyl Chloride
Key Differences :
- Core Structure: Benzofuran (oxygen-containing heterocycle) vs. benzothiophene (sulfur-containing heterocycle).
- Substituents : Chlorine (position 5) vs. fluorine. Fluorine’s higher electronegativity and smaller atomic radius influence electronic effects (e.g., stronger inductive electron-withdrawing effect) and steric interactions.
- Molecular Weight : 265.12 g/mol (benzofuran analog) vs. 276.7 g/mol (target compound). The difference arises from sulfur’s atomic mass and fluorine’s substitution .
Physicochemical Properties :
| Property | Target Compound | 5-Chloro-3-methyl-1-benzofuran-2-sulfonyl Chloride |
|---|---|---|
| Molecular Weight (g/mol) | 276.7 | 265.12 |
| Reactivity | Higher (thiophene + F) | Moderate (furan + Cl) |
| Solubility | Lower lipophilicity (F) | Higher lipophilicity (Cl) |
Applications : The benzofuran analog’s chlorine substituent may favor agrochemical applications due to increased stability, while the fluorine in the target compound could optimize pharmacokinetics in drug design .
Structural Analog: 5-Fluoro-2-methoxybenzenesulfonyl Chloride
Key Differences :
- Core Structure: Benzene (non-heterocyclic) vs. benzothiophene. The absence of a heteroatom in benzene reduces electron-richness, diminishing reactivity in nucleophilic substitutions compared to benzothiophene .
- Substituents : Methoxy (electron-donating via resonance) vs. methyl (electron-donating via induction). Methoxy groups enhance solubility in polar solvents but reduce stability under acidic conditions.
Physicochemical Properties :
| Property | Target Compound | 5-Fluoro-2-methoxybenzenesulfonyl Chloride |
|---|---|---|
| Reactivity | Higher (heterocycle + F) | Lower (benzene + OMe) |
| Thermal Stability | Moderate | Lower (due to OMe hydrolysis sensitivity) |
Applications : The benzene derivative’s methoxy group may suit applications requiring controlled reactivity, such as dyes, whereas the target compound’s heterocyclic core is preferable for bioactive molecule synthesis .
Functional Analog: 5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran
Key Differences :
- Functional Group: Sulfonyl (non-chlorinated) vs. sulfonyl chloride. The absence of chloride limits its utility in nucleophilic substitutions but enhances stability .
- Synthesis : Synthesized via oxidation of sulfanyl precursors (e.g., using mCPBA), whereas sulfonyl chlorides typically derive from sulfonic acid chlorination .
Structural Insights :
- The benzofuran analog’s crystal structure reveals planar rings and π-π stacking interactions (centroid separations: 3.6–3.8 Å), which stabilize solid-state packing. The target compound’s benzothiophene core may exhibit similar stacking but with altered dihedral angles due to sulfur’s larger atomic size .
Research Findings and Trends
- Reactivity : Fluorine’s electronegativity in the target compound enhances the electrophilicity of the sulfonyl chloride group, accelerating reactions with amines or alcohols to form sulfonamides or sulfonate esters.
- Thermal Stability : Methyl groups in position 3 improve thermal stability compared to methoxy-substituted analogs, as evidenced by higher melting points in benzothiophene derivatives .
- Toxicity : Sulfonyl chlorides generally require careful handling due to moisture sensitivity. Fluorinated variants may reduce toxicity compared to chlorinated analogs but require rigorous safety protocols .
Biological Activity
5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride is a chemical compound with potential biological applications, primarily due to its unique structural features and reactivity. This article explores its biological activity, synthesis, and potential applications based on available research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a benzothiophene core with a sulfonyl chloride functional group. The presence of a fluorine atom at the 5-position and a methyl group at the 3-position enhances its reactivity, particularly in nucleophilic substitution reactions. The sulfonyl chloride group is known for its ability to react with various nucleophiles, which may lead to significant interactions with biological molecules.
Synthesis
The synthesis of this compound typically involves multi-step processes that require careful control over reaction conditions to achieve high yields and purity. Common methods include the use of chlorination agents and specific reaction conditions tailored to maintain the integrity of the benzothiophene structure.
Potential Applications
Despite the lack of extensive research specifically targeting this compound, it can be inferred that its structural characteristics may allow for various biological activities:
- Antimicrobial Activity : Compounds in the benzothiophene family have been explored for their antimicrobial properties. The sulfonyl chloride group may enhance interaction with bacterial enzymes or receptors, potentially leading to antimicrobial effects .
- Enzyme Inhibition : Similar compounds have shown promise as enzyme inhibitors. The ability of sulfonyl chlorides to modify amino acids in active sites suggests potential applications in drug design targeting specific enzymes.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| 5-Fluoro-3-methylbenzo[b]thiophene-2-sulfonyl chloride | Similar benzothiophene structure | Potentially similar reactivity |
| 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride | Chlorine instead of fluorine | Different reactivity profile |
| 4-Methylbenzenesulfonyl chloride | No thiophene ring | Less complex structure |
| 5-Methylbenzo[b]thiophene-2-sulfonamide | Amide instead of chloride | Different functional group |
The presence of fluorine in this compound distinguishes it from other compounds, potentially enhancing its reactivity and biological activity.
Case Studies and Research Findings
While specific case studies on this compound are scarce, related research indicates that derivatives within the benzothiophene class have shown promising results in various biological assays. For instance:
- In Vitro Studies : Compounds similar to 5-Fluoro-3-methyl-1-benzothiophene have been evaluated for their antagonist effects on neurotransmitter receptors. Some derivatives exhibited high affinity for serotonin receptors (e.g., 5-HT2A), suggesting potential applications in neuropharmacology .
- Antimicrobial Testing : Research into other benzothiophene derivatives has demonstrated significant antimicrobial activity against various bacterial strains, providing a framework for exploring similar activities in this compound .
Q & A
Q. What are the standard synthetic routes for preparing 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride?
Synthesis typically involves sulfonation of the benzothiophene core using chlorosulfonic acid, followed by chlorination with reagents like PCl₅ or SOCl₂. Key steps include controlling reaction temperature (<50°C) to prevent side reactions and using inert atmospheres to avoid hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product integrity.
Q. How is the compound characterized to confirm its structural identity?
Standard characterization combines nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, with DEPT-135 for quaternary carbon identification), infrared spectroscopy (IR) for sulfonyl chloride group confirmation (~1360 cm⁻¹ and 1175 cm⁻¹ S=O stretches), and high-resolution mass spectrometry (HRMS). X-ray crystallography, as applied to structurally similar sulfonyl compounds, provides definitive bond-length and angle data .
Q. What safety protocols are essential when handling this compound?
Due to its moisture sensitivity and reactivity:
- Use anhydrous conditions and inert gas (N₂/Ar) for storage.
- Employ fume hoods, nitrile gloves, and safety goggles.
- Quench residual reagents with cold aqueous NaHCO₃ to mitigate exothermic reactions.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Discrepancies (e.g., unexpected splitting in NMR) require advanced techniques:
Q. What experimental strategies optimize the reactivity of the sulfonyl chloride group in nucleophilic substitutions?
The electron-withdrawing fluorine substituent enhances electrophilicity at the sulfur center. To quantify this:
- Compare reaction kinetics with non-fluorinated analogs using stopped-flow techniques.
- Screen solvents (e.g., THF vs. DCM) to assess polarity effects on transition states.
- Use DFT calculations to model charge distribution and predict regioselectivity.
Q. How can competing hydrolysis and sulfonamide formation be controlled during derivatization?
Apply Schotten-Baumann conditions (biphasic system with aqueous NaOH and organic solvent) to stabilize the sulfonyl chloride. Monitor pH (optimally 8–10) to suppress hydrolysis. For temperature-sensitive substrates, employ flow chemistry to maintain precise control over reaction parameters.
Data Contradiction Analysis
Q. Why might synthetic yields vary significantly between laboratories using the same protocol?
Common factors include:
- Trace moisture in reagents/solvents, leading to hydrolysis.
- Variations in chlorination efficiency (e.g., PCl₅ purity, reaction time).
- Crystallization conditions affecting polymorph formation. Validate via controlled replication studies and Karl Fischer titration to quantify moisture.
Q. How should researchers interpret conflicting computational vs. experimental reactivity data?
Discrepancies often arise from solvation effects or incomplete basis sets in simulations. Address this by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
